molecular formula C12H11NO5 B314533 [5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol CAS No. 353509-29-2

[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol

Cat. No. B314533
CAS RN: 353509-29-2
M. Wt: 249.22 g/mol
InChI Key: ODXAXTCMRRXMTE-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2-nitrophenyl)furan-2-ylmethanol (5-MNPF) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol has been used in a variety of scientific research applications. It has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential use as an inhibitor of the enzyme monoamine oxidase B, which is involved in the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, [5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol has been studied for its potential use as an antioxidant, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those based on a (2-nitrophenyl)methanol scaffold, have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .

Mode of Action

It can be inferred from related compounds that it may interact with its target enzyme, potentially inhibiting its function . This interaction could result in changes to the biochemical pathways within the cell.

Biochemical Pathways

Similar compounds have been shown to impact the production of signal molecules in pseudomonas aeruginosa , suggesting that this compound may also influence cell-to-cell communication pathways.

Result of Action

Related compounds have demonstrated anti-biofilm activity , suggesting that this compound may also have potential applications in combating biofilm-associated infections.

Advantages and Limitations for Lab Experiments

[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol has several advantages and limitations for laboratory experiments. One advantage is that it can be synthesized relatively easily using a reaction between 4-methoxy-2-nitrophenol and furan-2-carbaldehyde. Additionally, it is relatively stable and can be stored for long periods of time. However, one limitation is that it is not as potent as other compounds when used as an inhibitor of acetylcholinesterase or monoamine oxidase B.

Future Directions

There are several potential future directions for [5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol research. One potential direction is to further study its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, further research could be done to explore its potential use as an inhibitor of the enzyme monoamine oxidase B, which is involved in the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Another potential direction is to explore its potential use as an antioxidant and its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, further research could be done to explore its potential use as a drug delivery system, as well as its potential use

Synthesis Methods

[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol is synthesized using a reaction between 4-methoxy-2-nitrophenol and furan-2-carbaldehyde. This reaction is catalyzed by a strong acid, such as sulfuric acid, and proceeds through a nucleophilic aromatic substitution between the nitro group of the phenol and the carbonyl of the furan-2-carbaldehyde. The reaction yields [5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol as the major product, with minor amounts of byproducts such as 4-methoxy-2-nitrophenol and furan-2-carbaldehyde.

properties

IUPAC Name

[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)18-12/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXAXTCMRRXMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956778
Record name [5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol

CAS RN

353509-29-2
Record name 5-(4-Methoxy-2-nitrophenyl)-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353509-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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